Ethyl trisiloxane chemical structure and bonding
Ethyl trisiloxane chemical structure and bonding
An In-Depth Technical Guide to the Chemical Structure and Bonding of Ethyl Trisiloxane
Introduction
Ethyl trisiloxane, systematically named 3-ethyl-1,1,1,3,5,5,5-heptamethyltrisiloxane, is a linear organosilicon compound belonging to the siloxane family.[1] Siloxanes are characterized by a backbone of alternating silicon and oxygen atoms (Si-O-Si).[2] Ethyl trisiloxane's low molecular weight and specific substitution pattern grant it properties such as low viscosity, high spreadability, and a volatile nature, making it a valuable ingredient in cosmetics, personal care products, and industrial applications as a solvent, lubricant, or surface conditioning agent.[1][3]
This technical guide provides a comprehensive examination of the chemical structure and bonding of ethyl trisiloxane. It is intended for researchers, scientists, and professionals in drug development and materials science who require a detailed understanding of its molecular architecture and physicochemical properties.
Chemical Structure
The chemical identity of ethyl trisiloxane is defined by its molecular formula, C₉H₂₆O₂Si₃, and a molecular weight of approximately 250.56 g/mol .[1][4] Its IUPAC name, ethyl-methyl-bis(trimethylsilyloxy)silane, precisely describes the arrangement of its constituent groups.[4]
The structure consists of a three-silicon atom backbone linked by two oxygen atoms. The central silicon atom (Si₂) is uniquely substituted with one ethyl group (-CH₂CH₃) and one methyl group (-CH₃). The two terminal silicon atoms (Si₁ and Si₃) are each bonded to three methyl groups, forming trimethylsilyl [(CH₃)₃Si-] moieties. These terminal groups are linked to the central silicon atom via oxygen bridges, creating two trimethylsiloxy [(CH₃)₃SiO-] groups.
Molecular Bonding and Geometry
The physicochemical behavior of ethyl trisiloxane is governed by the unique nature of its covalent bonds, particularly the siloxane linkage.
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Si-O Bond: The silicon-oxygen bond is the cornerstone of the molecule. Due to the significant difference in electronegativity between silicon (1.90) and oxygen (3.44), the Si-O bond is highly polar.[5] This results in a partial positive charge (δ+) on the silicon atom and a partial negative charge (δ-) on the oxygen atom. The Si-O bond is also stronger and slightly longer (~1.64 Å) than a typical C-O single bond (~1.41 Å).[2][5]
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Si-O-Si Bond Angle: Unlike the C-O-C bond in ethers, which is typically around 111°, the Si-O-Si bond angle in siloxanes is considerably wider, often found to be around 142.5° or even larger.[2] This wide angle is attributed to a combination of factors, including electrostatic repulsion between adjacent silicon atoms and potential d-orbital participation in bonding. This flexibility minimizes steric hindrance and allows for a high degree of rotational freedom around the Si-O bonds, contributing to the low viscosity and high flexibility of siloxane-based materials.[2][6]
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Si-C and C-C Bonds: The silicon-carbon and carbon-carbon bonds within the methyl and ethyl substituents are standard, non-polar covalent bonds. The typical Si-C bond length is approximately 1.92 Å.[2]
| Parameter | Bond Type | Typical Value | Reference |
| Bond Length | Si-O | ~1.64 Å | [2] |
| Si-C | ~1.92 Å | [2] | |
| Bond Angle | Si-O-Si | ~142.5° - 150° | [2][5] |
| O-Si-O | ~109.5° (Tetrahedral) | ||
| C-Si-C | ~109.5° (Tetrahedral) |
Physicochemical Properties
The molecular structure and bonding directly influence the macroscopic properties of ethyl trisiloxane. Its non-polar alkyl groups and flexible, polar Si-O backbone result in a compound that is insoluble in water but compatible with many organic solvents and oils.[1]
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₂₆O₂Si₃ | [4][7][8] |
| Molecular Weight | 250.56 g/mol | [1][4] |
| Appearance | Clear, colorless liquid | [1] |
| Density | ~0.843 g/cm³ at 25 °C | [8][9] |
| Boiling Point | ~201 °C at 760 mmHg | [8][9] |
| Melting Point | < -60 °C | [9] |
| Flash Point | ~66.3 °C | [8][9] |
| Refractive Index | ~1.394 - 1.408 | [8][9] |
| Vapor Pressure | ~0.448 mmHg at 25 °C | [8][9] |
| Water Solubility | ~0.007 mg/L (Insoluble) | [1] |
Experimental Protocols for Structural Characterization
The identity, structure, and purity of ethyl trisiloxane are typically confirmed using a combination of spectroscopic techniques. Reference spectra for NMR, IR, and GC have been noted as key analytical data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise structure of ethyl trisiloxane by identifying the chemical environments of the hydrogen, carbon, and silicon nuclei.
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Objective: To confirm the presence and connectivity of the ethyl, methyl, and trimethylsilyl groups.
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Methodology:
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Sample Preparation: Prepare a ~5-10 mg/mL solution of ethyl trisiloxane in deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.
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¹H NMR: Acquire a proton NMR spectrum. Expect distinct signals for the terminal trimethylsilyl protons (a sharp singlet), the central methyl protons (a singlet), and the ethyl group protons (a quartet for -CH₂- and a triplet for -CH₃). Integration of these signals should correspond to a proton ratio of 18:3:2:3.
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¹³C NMR: Acquire a proton-decoupled carbon NMR spectrum. Expect distinct signals for each unique carbon environment: the terminal methyls, the central methyl, and the two carbons of the ethyl group.
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²⁹Si NMR: Acquire a proton-decoupled silicon-29 NMR spectrum. This is crucial for confirming the siloxane backbone.[10] Expect two distinct signals corresponding to the two terminal, chemically equivalent silicon atoms and the one central silicon atom. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) or INEPT can be used to enhance the low-sensitivity ²⁹Si signal.[3][10]
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Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the characteristic functional groups and bonds within the molecule.
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Objective: To confirm the presence of Si-O-Si, Si-CH₃, and C-H bonds.
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Methodology:
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Sample Preparation: Place a single drop of neat ethyl trisiloxane liquid directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
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Data Acquisition: Record the spectrum, typically from 4000 cm⁻¹ to 650 cm⁻¹.[11]
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Spectral Analysis: Identify characteristic absorption bands:
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~2960 cm⁻¹: C-H stretching vibrations from the methyl and ethyl groups.[12]
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~1260 cm⁻¹: Si-CH₃ symmetric deformation (a highly characteristic peak for methylsiloxanes).
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~1150-1000 cm⁻¹: A strong, broad absorption band corresponding to the asymmetric Si-O-Si stretching, which is definitive for the siloxane backbone.[13]
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~800 cm⁻¹: Si-C stretching and CH₃ rocking vibrations.
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-
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound and can provide structural information through analysis of fragmentation patterns.
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Objective: To determine the exact molecular mass and confirm the molecular formula.
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Methodology:
-
Sample Preparation: Prepare a dilute solution (~10-50 µg/mL) of ethyl trisiloxane in a suitable volatile solvent like methanol or acetonitrile.
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Ionization: Introduce the sample into an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.
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Mass Analysis: Acquire the mass spectrum in positive ion mode.
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Data Analysis: Look for the molecular ion peak [M+H]⁺ or other adducts like [M+Na]⁺. The high-resolution mass should correspond to the calculated exact mass of the molecule (C₉H₂₆O₂Si₃), which is 250.12405967 Da.[4] Fragmentation patterns would likely show losses of methyl or ethyl groups and cleavage of the siloxane bonds.
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Conclusion
Ethyl trisiloxane possesses a well-defined linear structure built upon a flexible and highly polar Si-O-Si backbone. The molecule's geometry, characterized by wide bond angles and high rotational freedom, combined with the specific arrangement of ethyl and methyl substituents, dictates its unique physicochemical properties. Its structure can be unequivocally confirmed through a combination of standard spectroscopic techniques, including multinuclear NMR, FTIR, and mass spectrometry. This detailed molecular understanding is fundamental for its application in advanced materials and formulations.
References
- 1. ETHYL TRISILOXANE - Ataman Kimya [atamanchemicals.com]
- 2. Siloxane - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Ethyl trisiloxane | C9H26O2Si3 | CID 140291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Silicon–oxygen bond - Wikipedia [en.wikipedia.org]
- 6. silicones.eu [silicones.eu]
- 7. Trisiloxane, 3-ethyl-1,1,1,3,5,5,5-heptamethyl- [webbook.nist.gov]
- 8. 3-ethyl-1,1,1,3,5,5,5-heptamethyltrisiloxane | 17861-60-8 [chemnet.com]
- 9. Ethyl trisiloxane|lookchem [lookchem.com]
- 10. magritek.com [magritek.com]
- 11. mdpi.com [mdpi.com]
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- 13. twintek.com [twintek.com]
